N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including chromeno, thiazole, and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with similar structures, such as chromone-fused thiazoles, have been reported to exhibit potent anti-inflammatory activities . This suggests that the compound may target proteins or enzymes involved in inflammatory pathways.
Mode of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, are known to disrupt dna replication processes in bacterial and cancer cells . This disruption could lead to the inhibition of cell proliferation, making these compounds potential antitumor agents .
Biochemical Pathways
Given the potential anti-inflammatory activities of similar compounds , it can be inferred that this compound may affect pathways related to inflammation. These could include the cyclooxygenase (COX) pathway, which is involved in the production of pro-inflammatory mediators .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could influence its bioavailability and distribution in the body.
Result of Action
Based on the potential anti-inflammatory activities of similar compounds , it can be inferred that this compound may help reduce inflammation at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Chromeno[4,3-d]thiazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[4,3-d]thiazole scaffold.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction involving hydrazine derivatives and β-diketones.
Methoxylation and Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups such as halogens, amines, or thiols.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s derivatives are explored for use in the development of new materials, such as polymers and dyes, due to their stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the thiazole ring and exhibit similar biological activities, such as anti-inflammatory and anticancer properties.
2-amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds also contain the chromeno-thiazole core and are studied for their antimicrobial and anticancer activities.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its structural elements, which confer a distinct set of chemical reactivity and biological activity profiles. The presence of the methoxy and carboxamide groups further enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-7-10(15(19-20)22-2)14(21)18-16-17-13-9-5-3-4-6-11(9)23-8-12(13)24-16/h3-7H,8H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTKSKLAQSWUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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